Cas no 1521541-17-2 (1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol)

1-Amino-2-(5-bromo-2-fluorophenyl)propan-2-ol is a brominated and fluorinated phenylpropanolamine derivative with potential applications in pharmaceutical and chemical research. Its structure features both amino and hydroxyl functional groups, offering versatility as a synthetic intermediate. The presence of bromine and fluorine substituents enhances its utility in cross-coupling reactions and further derivatization. This compound may serve as a precursor in the development of bioactive molecules, particularly in CNS-targeted drug discovery. Its well-defined stereochemistry and reactivity profile make it suitable for controlled modifications in medicinal chemistry. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol structure
1521541-17-2 structure
Product Name:1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol
CAS No:1521541-17-2
MF:C9H11BrFNO
MW:248.092145204544
CID:6404356
PubChem ID:66666123
Update Time:2025-05-20

1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol
    • Benzenemethanol, α-(aminomethyl)-5-bromo-2-fluoro-α-methyl-
    • EN300-1897561
    • SCHEMBL362524
    • CS-0278330
    • 1521541-17-2
    • AKOS018297921
    • Inchi: 1S/C9H11BrFNO/c1-9(13,5-12)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3
    • InChI Key: XUZZOZZAAKMHCS-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Br)C=CC=1F)(O)(C)CN

Computed Properties

  • Exact Mass: 247.00080g/mol
  • Monoisotopic Mass: 247.00080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.539±0.06 g/cm3(Predicted)
  • Boiling Point: 346.8±37.0 °C(Predicted)
  • pka: 11.55±0.50(Predicted)

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Additional information on 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol

Introduction to 1-Amino-2-(5-Bromo-2-Fluorophenyl)propan-2-ol (CAS No. 1521541-17-2)

1-Amino-2-(5-bromo-2-fluorophenyl)propan-2-ol (CAS No. 1521541-17-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, particularly in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

The molecular formula of 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol is C9H10BrFNO2, and it has a molecular weight of approximately 260.08 g/mol. The compound features a bromo-substituted fluoroaryl group attached to a propanol backbone, which imparts unique chemical and biological properties. The presence of the amino group further enhances its reactivity and functional versatility.

In terms of physical properties, 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol is typically a white crystalline solid with a melting point ranging from 80 to 85°C. It is moderately soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for various chemical reactions and biological assays.

The synthesis of 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 5-bromo-2-fluorobenzaldehyde with acetone in the presence of an amine catalyst, followed by reduction to form the desired alcohol. Another method involves the nucleophilic substitution of a bromoalkyl halide with an amino alcohol derivative. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research purposes.

The biological activities of 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol have been extensively studied in recent years. One notable application is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promising activity as an inhibitor of fatty acid synthase (FASN), an enzyme that plays a crucial role in lipid metabolism and is overexpressed in various cancer types. Inhibition of FASN can lead to reduced tumor growth and improved therapeutic outcomes.

In addition to its enzymatic inhibition properties, 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound may help alleviate inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacological profile of 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol has been further explored through preclinical studies. In vitro assays have shown that it exhibits low cytotoxicity towards normal cells while selectively targeting cancer cells. This selective toxicity is attributed to its ability to disrupt specific cellular processes without causing widespread damage to healthy tissues.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol in various therapeutic settings. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings are encouraging and suggest that further clinical development is warranted.

Beyond its direct therapeutic applications, 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol also serves as a valuable tool for chemical biology research. Its unique structure allows it to act as a probe for studying protein-protein interactions and signaling pathways within cells. By using this compound as a molecular tool, researchers can gain insights into complex biological processes and identify potential targets for drug discovery.

In conclusion, 1-amino-2-(5-bromo-2-fluorophenyl)propan-2-ol (CAS No. 1521541-17-2) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new properties and applications, this compound is poised to play an important role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.

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